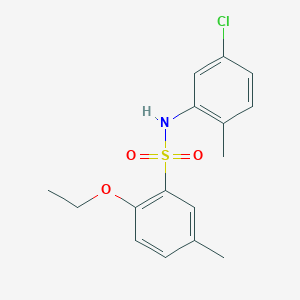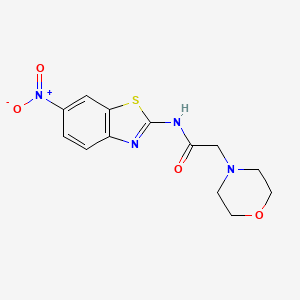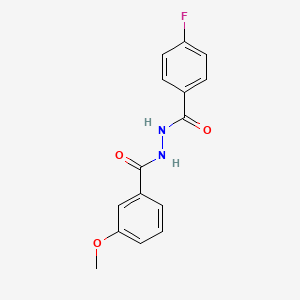![molecular formula C17H27NO2 B5775957 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5775957.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine, commonly known as Methoxetamine or MXE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. The compound was first synthesized in 2010 by a team of researchers led by John W. Huffman at Purdue University. MXE has gained popularity in the scientific community due to its unique pharmacological properties, which make it a promising research tool for studying the central nervous system.
作用机制
MXE acts as a non-competitive antagonist at the NMDA receptor, which leads to the inhibition of glutamate-mediated neurotransmission. This results in a dissociative state characterized by altered sensory perception, depersonalization, and detachment from reality. MXE also acts as a serotonin reuptake inhibitor, which increases the concentration of serotonin in the synaptic cleft and leads to an elevation in mood.
Biochemical and Physiological Effects
MXE has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause respiratory depression and impaired motor coordination. Long-term use of MXE has been associated with memory impairment, cognitive dysfunction, and psychosis.
实验室实验的优点和局限性
MXE has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of the NMDA receptor in various physiological and pathological conditions. MXE is also relatively stable and has a long half-life, which makes it easy to administer and study in laboratory animals.
However, MXE also has several limitations. It has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in its effects. MXE is also highly lipophilic, which makes it difficult to dissolve in water and limits its use in certain experimental settings.
未来方向
There are several future directions for research on MXE. One area of interest is the development of novel analogs of MXE that have improved pharmacological properties and fewer side effects. Another area of interest is the study of the long-term effects of MXE use on cognitive function and behavior. Finally, there is a need for further research on the mechanisms of action of MXE and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
合成方法
MXE is synthesized by reacting 3,4-dimethoxyphenylacetone with cyclohexanone in the presence of methylamine and a reducing agent such as sodium borohydride. The reaction yields N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanone, which is then converted to MXE by reacting it with hydrochloric acid and aluminum amalgam.
科学研究应用
MXE has been used in scientific research to study the central nervous system and its effects on behavior. It has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. MXE has also been shown to have an affinity for the serotonin transporter, which is involved in the regulation of mood and anxiety.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13-4-7-15(8-5-13)18-11-10-14-6-9-16(19-2)17(12-14)20-3/h6,9,12-13,15,18H,4-5,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUKBKZDTGLPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5775945.png)
![4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5775950.png)


![9-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775969.png)

![8-chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775978.png)